molecular formula C13H13N3O B12437021 5-(pyridin-2-ylmethoxy)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine CAS No. 1359706-39-0

5-(pyridin-2-ylmethoxy)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B12437021
CAS No.: 1359706-39-0
M. Wt: 227.26 g/mol
InChI Key: YLSNSALITSKOHY-UHFFFAOYSA-N
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Description

5-(pyridin-2-ylmethoxy)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrolo-pyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(pyridin-2-ylmethoxy)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method involves the use of Grignard reagents or lithium chloride complexes to form the desired product . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as 3-chloroperbenzoic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(pyridin-2-ylmethoxy)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: 3-chloroperbenzoic acid in dichloromethane.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like iodine and bromine, often in the presence of a base.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Reduced pyridine derivatives.

    Substitution: Halogenated pyridine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(pyridin-2-ylmethoxy)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

1359706-39-0

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

IUPAC Name

5-(pyridin-2-ylmethoxy)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine

InChI

InChI=1S/C13H13N3O/c1-2-7-14-10(3-1)9-17-13-5-4-11-12(16-13)6-8-15-11/h1-5,7,15H,6,8-9H2

InChI Key

YLSNSALITSKOHY-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1N=C(C=C2)OCC3=CC=CC=N3

Origin of Product

United States

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